![molecular formula C22H23N7O B2709967 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-74-0](/img/structure/B2709967.png)
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Human A3 Adenosine Receptor Antagonists
Research has highlighted derivatives of the triazolopyrimidine class, including modifications similar to the mentioned compound, as potent and selective antagonists of the human A3 adenosine receptor (AR). These derivatives have shown promise in neuroprotection, particularly in countering neurotoxicity induced by chemotherapy agents like oxaliplatin. The modification of the core structure with various lipophilic groups and acyl moieties has been crucial for enhancing receptor affinity and selectivity (Squarcialupi et al., 2013).
Antimicrobial and Antioxidant Activities
Triazolopyrimidine compounds have also been investigated for their antimicrobial and antioxidant properties. A study synthesized a series of triazolopyrimidines, assessing their efficacy against various microbial strains and their antioxidant capacity. These compounds, including structures akin to the specified chemical, were found to possess significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Gilava et al., 2020).
Analgesic and Anti-inflammatory Activities
Another research avenue explored the analgesic and anti-inflammatory potentials of new triazolopyrimidine derivatives. By synthesizing and testing a variety of compounds for these biological activities, certain derivatives were identified to exhibit promising efficacy. This suggests the potential application of triazolopyrimidine compounds in developing new treatments for pain and inflammation (Abu‐Hashem et al., 2011).
Antimalarial Agents
The triazolopyrimidine scaffold has been utilized in the design of inhibitors targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the parasite's life cycle. Computational docking studies and pharmacokinetic predictions on a series of triazolopyrimidine derivatives have shed light on their potential as novel antimalarial compounds. This research provides a foundation for further optimization of these compounds as effective antimalarial agents (Ibrahim et al., 2021).
Aurora-A Kinase Inhibitors
In cancer research, triazolopyrimidines have been synthesized and evaluated as inhibitors of Aurora-A kinase, an enzyme implicated in cancer cell proliferation and tumor growth. This line of investigation represents a promising approach to cancer therapy, with certain derivatives showing significant cytotoxic activity against cancer cell lines, indicating their potential as anticancer drugs (Shaaban et al., 2011).
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-30-18-9-7-16(8-10-18)19-15-24-21-25-22(26-29(21)20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h2-10,15H,11-14,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQMBUIJYXMUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N4CCN(CC4)C5=CC=CC=C5)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709884.png)

![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)
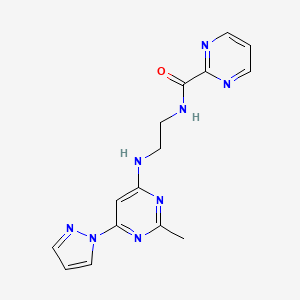
![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2709888.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methyl-4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2709891.png)
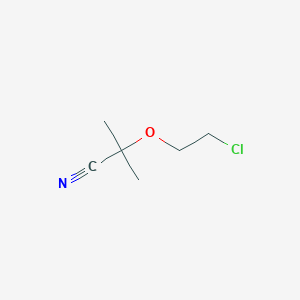
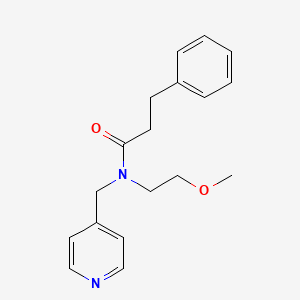
![5-Isobutyramido-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2709897.png)
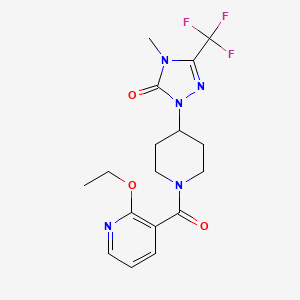
![2-(2-Oxo-2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2709900.png)

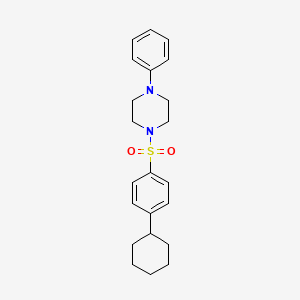
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2709907.png)